2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide moiety, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate. The resulting thiadiazole intermediate is then coupled with 2-chloro-4-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient coupling agents to reduce the amount of waste generated .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s thiadiazole ring and nitrobenzamide moiety are believed to play key roles in its biological activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide: Similar structure but with a methyl group instead of an ethyl group on the thiadiazole ring.
2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group on the benzamide moiety.
Uniqueness
The unique combination of the thiadiazole ring, nitrobenzamide moiety, and chloro substituent in 2-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-4-nitrobenzamide contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14ClN5O4S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-chloro-N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H14ClN5O4S/c1-2-15-22-23-18(29-15)21-17(26)12-5-3-4-6-14(12)20-16(25)11-8-7-10(24(27)28)9-13(11)19/h3-9H,2H2,1H3,(H,20,25)(H,21,23,26) |
InChI Key |
ZGQAFECXAAJSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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